molecular formula C10H14ClNO B13260981 2-chloro-N-(1-methoxypropan-2-yl)aniline

2-chloro-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13260981
M. Wt: 199.68 g/mol
InChI Key: SSDRHFLVVORMTC-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methoxypropan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chlorine atom attached to the benzene ring and a methoxypropan-2-yl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methoxypropan-2-yl)aniline can be achieved through several methods. One common method involves the reaction of 2-chloroaniline with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-chloro-N-(1-methoxypropan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide
  • N-(2,6-Dimethylphenyl)chloroacetamide
  • Metolachlor

Uniqueness

2-chloro-N-(1-methoxypropan-2-yl)aniline is unique due to its specific structural features, such as the presence of both a chlorine atom and a methoxypropan-2-yl group

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-chloro-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H14ClNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3

InChI Key

SSDRHFLVVORMTC-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=CC=C1Cl

Origin of Product

United States

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